MSC-4381

Descripción

Propiedades

IUPAC Name |

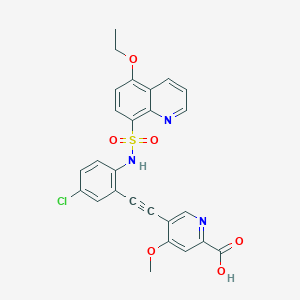

5-[2-[5-chloro-2-[(5-ethoxyquinolin-8-yl)sulfonylamino]phenyl]ethynyl]-4-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClN3O6S/c1-3-36-22-10-11-24(25-19(22)5-4-12-28-25)37(33,34)30-20-9-8-18(27)13-16(20)6-7-17-15-29-21(26(31)32)14-23(17)35-2/h4-5,8-15,30H,3H2,1-2H3,(H,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBUZGRPJLEIMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C#CC4=CN=C(C=C4OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to MSC-4381: A Selective MCT4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSC-4381, also known as MCT4-IN-1, is a potent and selective, orally active inhibitor of the monocarboxylate transporter 4 (MCT4), a key protein in cellular metabolism, particularly in the context of cancer.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols. The information is intended to support further research and development of MCT4-targeted therapies.

Introduction

Monocarboxylate transporter 4 (MCT4), encoded by the SLC16A3 gene, is a proton-coupled transmembrane transporter responsible for the efflux of lactate and other monocarboxylates from cells.[1][2][3] In highly glycolytic cells, such as many cancer cells, MCT4 plays a crucial role in maintaining intracellular pH and sustaining high rates of glycolysis by exporting the lactate produced. This metabolic adaptation, known as the Warburg effect, is a hallmark of cancer. Inhibition of MCT4 is therefore a promising therapeutic strategy to disrupt cancer cell metabolism, leading to intracellular acidification and reduced cell viability.

This compound has emerged as a valuable chemical probe for studying MCT4 biology due to its high potency and selectivity.[1] This document details the preclinical data and experimental methodologies associated with this compound.

Mechanism of Action

This compound selectively inhibits MCT4-mediated transport of monocarboxylates. It targets the cytosolic domain of MCT4, thereby blocking the efflux of lactate from the cell.[1][3] This inhibition leads to an accumulation of intracellular lactate and a subsequent decrease in intracellular pH, which can trigger downstream events leading to reduced cell viability in cells that are highly dependent on MCT4 for lactate export.[1]

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: Mechanism of this compound action.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (Lactate Efflux) | MDA-MB-231 | 1 nM | [1] |

| IC50 (MCT4 Inhibition) | - | 77 nM | [1][2][3] |

| Ki (MCT4) | - | 11 nM | [1][2][3] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Dose | Value | Reference |

| Half-life (T1/2) | 0.2 mg/kg IV | 1 hour | [1] |

| Clearance (CL) | 0.2 mg/kg IV | 0.33 L/h*kg | [1] |

| Maximum Concentration (Cmax) | 0.2 mg/kg IV | 489 ng/mL | [1] |

| Volume of Distribution (Vss) | 0.2 mg/kg IV | 0.4 L/kg | [1] |

Table 3: In Vivo Efficacy of this compound in Mouse Models

| Study | Model | Dosage | Outcome | Reference |

| Antitumor Activity (Monotherapy) | Xenograft | 30 mg/kg/day PO for 15 days | No significant antitumor activity | [1] |

| Intratumoral Lactate Accumulation | Xenograft | 30 mg/kg PO single dose (in combination with MCT1/2 inhibitor) | Significant accumulation of tumoral intracellular lactate | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the primary literature describing the discovery and characterization of this compound.

Lactate Efflux Assay

This assay measures the ability of this compound to inhibit the export of lactate from cells.

-

Cell Line: MDA-MB-231 (or other high MCT4-expressing cells).

-

Protocol:

-

Seed cells in a 96-well plate and culture overnight.

-

Wash cells with a glucose-free and lactate-free buffer.

-

Pre-incubate cells with varying concentrations of this compound in a buffer containing a high concentration of glucose for a specified time to allow for intracellular lactate accumulation.

-

Initiate lactate efflux by replacing the incubation buffer with a glucose-free and lactate-free buffer.

-

Collect the supernatant at various time points.

-

Measure the lactate concentration in the supernatant using a commercially available lactate assay kit.

-

Calculate the rate of lactate efflux and determine the IC50 value by fitting the data to a dose-response curve.

-

Fluorescence Cross-Correlation Spectroscopy (FCCS)

FCCS is used to confirm the direct binding of this compound to MCT4 and to determine the binding affinity (Ki).

-

Principle: FCCS measures the co-diffusion of two differently labeled fluorescent molecules through a small confocal volume. If the molecules interact, their fluorescence fluctuations will be correlated.

-

Protocol:

-

Prepare a fluorescently labeled analog of this compound and a cell line expressing fluorescently tagged MCT4 (e.g., GFP-MCT4).

-

Lyse the cells and solubilize the membrane proteins, including GFP-MCT4.

-

Incubate the cell lysate containing GFP-MCT4 with the fluorescently labeled this compound analog.

-

Perform FCCS measurements on a confocal microscope equipped for dual-color detection.

-

Analyze the cross-correlation function to determine the fraction of bound GFP-MCT4.

-

Repeat the experiment with varying concentrations of unlabeled this compound to compete with the fluorescent analog.

-

Calculate the Ki value from the competition binding data.

-

Below is a workflow diagram for the FCCS experiment.

Caption: FCCS experimental workflow.

In Vivo Antitumor Activity Study

This protocol outlines the general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous tumors derived from a human cancer cell line with high MCT4 expression.

-

Protocol:

-

Inject cancer cells subcutaneously into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 30 mg/kg/day) or vehicle control orally for a specified duration (e.g., 15 days).

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Compare tumor growth between the treatment and control groups to assess antitumor activity.

-

Conclusion

This compound is a highly selective and potent inhibitor of MCT4 that serves as a critical tool for investigating the role of lactate transport in cancer metabolism and other diseases. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of MCT4 inhibition. While monotherapy with this compound has shown limited antitumor efficacy, its ability to modulate the tumor microenvironment suggests potential for combination therapies, an area that warrants further investigation.

References

MSC-4381: A Deep Dive into its Mechanism of Action as a Selective MCT4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MSC-4381 is a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4), a key player in cancer cell metabolism and tumor microenvironment regulation. By blocking MCT4-mediated lactate efflux, this compound induces intracellular lactate accumulation, leading to metabolic stress and reduced viability in cancer cells with high MCT4 expression. Furthermore, its ability to modulate the tumor microenvironment by increasing intratumoral pH has shown promise in enhancing anti-tumor immunity, particularly when combined with immune checkpoint blockade. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and potential signaling pathways affected by this compound.

Core Mechanism of Action: Selective MCT4 Inhibition

This compound is an orally active small molecule that selectively inhibits the monocarboxylate transporter 4 (MCT4), also known as solute carrier family 16 member 3 (SLC16A3).[1] MCT4 is a proton-coupled lactate transporter responsible for the efflux of lactate and other monocarboxylates from glycolytic cells.[2] This process is crucial for cancer cells that exhibit the Warburg effect, a state of increased glycolysis even in the presence of oxygen, to maintain intracellular pH and support rapid proliferation.[3]

The inhibitory activity of this compound on MCT4 is highly potent, with a reported half-maximal inhibitory concentration (IC50) of 77 nM and a binding affinity (Ki) of 11 nM.[4][5] By binding to the cytosolic domain of MCT4, this compound effectively blocks its transport function.[1][5] This leads to the inhibition of lactate efflux and a subsequent accumulation of lactate within MCT4-expressing cells.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Target | Reference |

| IC50 | 77 nM | MCT4 | [4][5] |

| Ki | 11 nM | MCT4 | [4][5] |

Table 2: In Vivo Pharmacokinetics in Mice

| Parameter | Value | Route of Administration | Reference |

| T1/2 | 1 hour | Intravenous (iv) | [5] |

| Clearance (CL) | 0.33 L/h·kg | Intravenous (iv) | [5] |

| Cmax | 489 ng/mL | Intravenous (iv) | [5] |

| Vss | 0.4 L/kg | Intravenous (iv) | [5] |

Table 3: Preclinical In Vivo Antitumor Activity

| Model | Treatment | Outcome | Reference |

| Colorectal Carcinoma (CRC) Spheroid Model | This compound in combination with anti-PD-L1 | Decreased spheroid viability, augmented immune cell infiltration and T-cell function | [6] |

| MC38 Murine CRC Model | This compound in combination with anti-PD-L1 | Delayed tumor growth, prolonged survival, increased intratumoral pH, improved leukocyte infiltration and T-cell activation | [7][8][9] |

| Hepatocellular Carcinoma (HCC) Model | This compound | Suppressed proliferation, enhanced T-cell cytotoxicity, and reduced T-cell exhaustion | [2][10] |

Signaling Pathways and Cellular Processes

The inhibition of MCT4 by this compound initiates a cascade of events that impact cancer cell metabolism, the tumor microenvironment, and anti-tumor immunity.

Metabolic Reprogramming and a More Favorable Tumor Microenvironment

By blocking lactate export, this compound forces a metabolic shift in cancer cells. The resulting intracellular lactate accumulation can lead to cellular stress and a reduction in cell viability, particularly in tumors that are highly dependent on glycolysis and express high levels of MCT4.[5]

A critical consequence of inhibiting lactate efflux is the modulation of the tumor microenvironment (TME). The constant secretion of lactate by cancer cells leads to an acidic TME, which is known to be immunosuppressive.[3] this compound, by preventing this acidification, can create a more favorable environment for immune cell function.[7]

Potential Impact on Cell Migration Signaling

Recent studies suggest a potential link between MCT4 and the activation of signaling pathways involved in cell migration. Overexpression of MCT4 in non-cancerous fibroblast cells has been shown to promote migration through the activation of the IGF1/IGF1R/PIK3R3/SGK1 axis.[3][11] While direct evidence of this compound modulating this pathway is still under investigation, its ability to inhibit MCT4 function suggests a potential therapeutic application in preventing cancer cell migration and metastasis.[3]

Experimental Protocols

Detailed experimental protocols for this compound are outlined in the primary research publications. This section provides a summary of commonly used methodologies.

In Vitro Cell-Based Assays

-

Cell Lines: A variety of cancer cell lines with varying levels of MCT4 expression are used. Examples include colorectal carcinoma (e.g., MC38) and hepatocellular carcinoma cell lines.[7][10]

-

Lactate Efflux Assays: Cells are treated with this compound, and the concentration of lactate in the culture medium is measured over time to determine the extent of efflux inhibition.

-

Cell Viability Assays: Standard assays such as MTT or CellTiter-Glo are used to assess the impact of this compound on the viability of cancer cells.

-

3D Spheroid Cultures: To better mimic the in vivo tumor environment, cancer cells are grown as 3D spheroids. These models are particularly useful for studying the effects of this compound on lactate secretion and in combination with other therapies.[7][8]

In Vivo Animal Studies

-

Animal Models: Immunocompetent mouse models, such as those bearing MC38 colorectal carcinoma tumors, are commonly used to evaluate the in vivo efficacy of this compound.[7][9]

-

Drug Administration: this compound can be administered orally.[4] In some preclinical studies, it has been administered via intraperitoneal (i.p.) injection at doses such as 30 mg/kg.[9]

-

Combination Therapy: To assess its immunomodulatory effects, this compound is often co-administered with immune checkpoint inhibitors like anti-PD-L1 antibodies.[7][8]

-

Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine pharmacokinetic parameters such as half-life, clearance, maximum concentration, and volume of distribution.[5]

Workflow for Evaluating this compound in Combination with Immune Checkpoint Blockade

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets a key metabolic vulnerability of cancer cells. Its selective inhibition of MCT4 not only directly impacts cancer cell viability but also modulates the tumor microenvironment to be more permissive to anti-tumor immunity. The preclinical data, particularly in combination with immune checkpoint inhibitors, are encouraging. Future research should focus on further elucidating the downstream signaling consequences of MCT4 inhibition, identifying predictive biomarkers for patient selection, and advancing this compound into clinical trials to evaluate its safety and efficacy in cancer patients. The potential to disrupt the IGF1/IGF1R/PIK3R3/SGK1 signaling axis also warrants further investigation as a mechanism to inhibit cancer cell migration and metastasis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting Lactylation: From Metabolic Reprogramming to Precision Therapeutics in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monocarboxylate transporter 4 promotes the migration of non‑cancerous L929 fibroblast cells by activating the IGF1/IGF1R/PIK3R3/SGK1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. szabo-scandic.com [szabo-scandic.com]

- 6. researchgate.net [researchgate.net]

- 7. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to MSC-4381: A Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSC-4381, also known as MCT4-IN-1, is a potent and selective, orally active small molecule inhibitor of monocarboxylate transporter 4 (MCT4), a member of the solute carrier family 16 (SLC16A3).[1][2] MCT4 is a crucial transporter of lactic acid out of highly glycolytic cells, a hallmark of many cancer types known as the Warburg effect. By extruding lactate, cancer cells maintain their intracellular pH and a high glycolytic rate, while contributing to an acidic tumor microenvironment that promotes tumor progression, metastasis, and immunosuppression. The selective inhibition of MCT4 by this compound presents a promising therapeutic strategy to disrupt cancer cell metabolism, reverse the acidic tumor microenvironment, and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and the mechanism of action of this compound.

Mechanism of Action

This compound targets the cytosolic domain of MCT4, effectively blocking its ability to transport lactate across the cell membrane.[1][3] This inhibition leads to the intracellular accumulation of lactate and a subsequent decrease in intracellular pH, disrupting the metabolic homeostasis of cancer cells.[4] Furthermore, by preventing lactate efflux, this compound can help to normalize the pH of the tumor microenvironment, which can have profound effects on immune cell function and the efficacy of immunotherapies.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Line / System | Reference |

| MCT4 IC50 | 77 nM | Not specified | [1][2] |

| MCT4 Ki | 11 nM | Fluorescence Cross-Correlation Spectroscopy (FCCS) | [1][6] |

| Lactate Efflux IC50 | 1 nM | MDA-MB-231 (Breast Cancer) | [6] |

| Selectivity | 600-fold less active in RT-4 cells | RT-4 (Bladder Cancer) | [6] |

| Selectivity | Less active in SNU-398 and MiaPaca2 cells | SNU-398 (Hepatocellular Carcinoma), MiaPaca2 (Pancreatic Cancer) | [6] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value | Dosing | Reference |

| Half-life (T1/2) | 1 hour | 0.2 mg/kg, IV | [1][6] |

| Clearance (CL) | 0.33 L/h·kg | 0.2 mg/kg, IV | [1][6] |

| Maximum Concentration (Cmax) | 489 ng/mL | 0.2 mg/kg, IV | [1][6] |

| Volume of Distribution (Vss) | 0.4 L/kg | 0.2 mg/kg, IV | [1][6] |

Table 3: In Vivo Efficacy of this compound

| Model | Treatment | Outcome | Reference |

| Mouse Tumor Model | 30 mg/kg/day for 15 days (monotherapy) | No significant antitumor activity | [6] |

| Mouse Tumor Model | 30 mg/kg, PO, single dose with MCT1/2 inhibitor | Significant tumoral intracellular lactate accumulation | [6] |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize this compound.

Lactate Efflux Assay

This assay measures the ability of this compound to inhibit the transport of lactate out of cancer cells.

-

Cell Culture: Plate MCT4-expressing cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Lactate Loading: Add a lactate-containing buffer to the cells to create a concentration gradient that favors lactate efflux.

-

Lactate Measurement: At various time points, collect the extracellular medium and measure the lactate concentration using a commercially available lactate assay kit (e.g., colorimetric or fluorometric).

-

Data Analysis: Plot the lactate concentration against the this compound concentration to determine the IC50 value for lactate efflux inhibition.

Fluorescence Cross-Correlation Spectroscopy (FCCS) for Ki Determination

FCCS is a powerful technique to measure the binding affinity of a fluorescently labeled ligand to its target protein in a solution.

-

Protein and Ligand Preparation: Prepare purified, fluorescently labeled MCT4 protein and a fluorescently labeled version of this compound or a competitive ligand.

-

Instrumentation: Use a confocal microscope equipped for FCCS with two lasers for exciting the two different fluorophores.

-

Measurement: Mix the fluorescently labeled protein and ligand in the presence of varying concentrations of unlabeled this compound. The coincident fluctuations of the two fluorescent signals are measured as the molecules diffuse through the confocal volume.

-

Data Analysis: The cross-correlation amplitude is proportional to the concentration of the protein-ligand complex. By titrating with the unlabeled inhibitor, the inhibition constant (Ki) can be determined by fitting the data to a competitive binding model.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) for human cancer cell line xenografts.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = (length x width²)/2).

-

Treatment: Randomize the mice into control and treatment groups. Administer this compound orally at a specified dose and schedule (e.g., 30 mg/kg/day).

-

Endpoint: Continue treatment for a defined period (e.g., 15 days) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Pharmacokinetic Studies in Mice

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

-

Drug Administration: Administer this compound via different routes, typically intravenous (IV) for determining clearance and volume of distribution, and oral (PO) for assessing bioavailability.

-

Blood Sampling: Collect blood samples at multiple time points after drug administration.

-

Sample Processing and Analysis: Process the blood to obtain plasma. Quantify the concentration of this compound in the plasma samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Plot the plasma concentration of this compound over time and use pharmacokinetic software to calculate key parameters such as half-life (T1/2), clearance (CL), maximum concentration (Cmax), and volume of distribution (Vss).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical flow of this compound's mechanism of action.

Caption: Signaling pathway of MCT4 regulation and inhibition by this compound.

Caption: Preclinical experimental workflow for this compound.

Caption: Logical flow from target inhibition to therapeutic outcome.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate for the treatment of cancers that rely on high glycolytic rates. Its high potency and selectivity for MCT4 make it a precision tool for dissecting the role of lactate transport in cancer biology. The preclinical data suggest that while this compound monotherapy may have limited efficacy, its ability to modulate the tumor microenvironment and accumulate intracellular lactate could be highly synergistic with other therapeutic modalities, particularly immune checkpoint inhibitors and inhibitors of other metabolic pathways. Further research is warranted to fully elucidate the therapeutic potential of this compound in various cancer types and to explore rational combination strategies. As of the latest information, there are no registered clinical trials for this compound.

References

- 1. Metabolic Signature of Warburg Effect in Cancer: An Effective and Obligatory Interplay between Nutrient Transporters and Catabolic/Anabolic Pathways to Promote Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Coupling and the Reverse Warburg Effect in Cancer, implications for novel biomarker and anticancer agent development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 5. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Mechanism of Warburg Effect-Induced Chemoresistance in Cancer [frontiersin.org]

The Discovery and Synthesis of MSC-4381: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSC-4381, also known as MCT4-IN-1, is a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4), a key protein involved in lactate transport and pH regulation in highly glycolytic cells, particularly cancer cells.[1][2][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant biological pathways.

Introduction

The Warburg effect, a metabolic hallmark of many cancer cells, describes the increased reliance on aerobic glycolysis for energy production, leading to a significant increase in lactate production.[5] To maintain intracellular pH and sustain high glycolytic rates, cancer cells upregulate the expression of monocarboxylate transporters (MCTs) to facilitate lactate efflux.[2] MCT4 (encoded by the SLC16A3 gene) is a key transporter in this process and its expression is often associated with poor prognosis in various cancers.[6][7] Therefore, inhibition of MCT4 presents a promising therapeutic strategy to selectively target cancer cells by inducing intracellular acidification and metabolic crisis. This compound has emerged as a highly selective chemical probe for studying MCT4 biology and as a potential lead compound for anticancer drug development.[3]

Discovery of this compound

This compound was identified through a cellular screening campaign aimed at discovering novel inhibitors of MCT4.[3] The discovery and optimization of this compound, referred to as compound 18n in the primary literature, were described by Timo Heinrich and colleagues in the Journal of Medicinal Chemistry in 2021.[3] The initial hit was optimized to yield this compound with improved potency, selectivity, and pharmacokinetic properties suitable for in vivo studies.[3]

Synthesis of this compound

The chemical synthesis of this compound (5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid) is a multi-step process. The following is a representative synthetic scheme based on the discovery publication. For full experimental details, please refer to the primary literature.

Experimental Protocol: Synthesis of this compound (A Representative Scheme)

A detailed, step-by-step synthesis protocol would be described here, including reagents, reaction conditions, and purification methods. As the full text of the primary publication is not available, a generalized workflow is presented below. The synthesis would likely involve key steps such as:

-

Preparation of the substituted phenylacetylene: This would involve the synthesis of the 2-amino-5-chlorophenylacetylene derivative.

-

Sulfonamide formation: Reaction of the 2-amino group with 5-ethoxyquinoline-8-sulfonyl chloride to form the sulfonamide linkage.

-

Sonogashira coupling: Palladium-catalyzed cross-coupling of the substituted phenylacetylene with a suitably functionalized pyridine derivative (e.g., a halogenated 4-methoxypyridine-2-carboxylic acid ester).

-

Ester hydrolysis: Saponification of the ester group to yield the final carboxylic acid product, this compound.

-

Purification: Purification of the final compound using techniques such as column chromatography and recrystallization to achieve high purity (e.g., >98% by HPLC).[8]

Biological Activity and Pharmacokinetics

This compound is a highly potent and selective inhibitor of MCT4. Its biological activity has been characterized in various in vitro and in vivo models.

In Vitro Activity

| Parameter | Value | Cell Line/Assay Condition | Reference |

| MCT4 IC50 | 77 nM | Fluorescence Cross-Correlation Spectroscopy (FCCS) | [1][3] |

| MCT4 Ki | 11 nM | FCCS | [1][2][3] |

| Lactate Efflux Inhibition IC50 | 1 nM | MDA-MB-231 cells (high MCT4 expression) | [1] |

| Selectivity vs. MCT1 | >4 µM (IC50) | SNU-398 cells (MCT1+/MCT4-) | [9] |

| Selectivity vs. MCT2/3 | 638 nM (IC50) | RT-4 cells (MCT2+/MCT3+) | [9] |

In Vivo Pharmacokinetics (Mice)

| Parameter | Value | Dosing | Reference |

| Half-life (T1/2) | 1 hour | 0.2 mg/kg, intravenous (iv) | [1] |

| Clearance (CL) | 0.33 L/h·kg | 0.2 mg/kg, iv | [1] |

| Maximum Concentration (Cmax) | 489 ng/mL | 0.2 mg/kg, iv | [1] |

| Volume of Distribution (Vss) | 0.4 L/kg | 0.2 mg/kg, iv | [1] |

Experimental Protocols

Lactate Efflux Assay

This protocol is a representative method for measuring the inhibition of lactate efflux in cancer cells.

-

Cell Culture: Culture MDA-MB-231 cells (high MCT4 expression) in appropriate media until they reach 80-90% confluency.

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in a low-glucose, serum-free medium. Remove the culture medium from the cells and add the medium containing the test compound. Incubate for a predetermined time (e.g., 1-4 hours).

-

Lactate Measurement: Collect the supernatant from each well. The concentration of lactate in the supernatant can be measured using a commercially available lactate assay kit (e.g., based on lactate oxidase or lactate dehydrogenase).

-

Data Analysis: Normalize the lactate concentration to the number of cells in each well (can be determined by a parallel viability assay). Plot the percentage of lactate efflux inhibition against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Cellular Viability Assay (MTT Assay)

This protocol is a representative method for assessing the effect of this compound on cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density that will not lead to overgrowth during the experiment. Allow cells to attach overnight.

-

Compound Incubation: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by directly inhibiting MCT4. This inhibition disrupts the metabolic homeostasis of highly glycolytic cancer cells.

Caption: Mechanism of action of this compound.

The PI3K/Akt signaling pathway is known to upregulate the expression of MCT4 in some cancers.[1] By inhibiting MCT4, this compound blocks lactate and proton efflux, leading to intracellular acidification. This disrupts glycolysis and other pH-sensitive cellular processes, ultimately causing a metabolic crisis and reducing cell viability in MCT4-dependent cancer cells.

Conclusion

This compound is a valuable chemical probe for elucidating the role of MCT4 in cancer biology and other physiological processes. Its high potency and selectivity make it a superior tool compared to less specific inhibitors. Further investigation into the therapeutic potential of this compound and its derivatives is warranted, particularly in the context of cancers that exhibit high levels of aerobic glycolysis and MCT4 expression. The detailed data and protocols provided in this guide are intended to facilitate further research and drug development efforts targeting MCT4.

References

- 1. Functional screening identifies MCT4 as a key regulator of breast cancer cell metabolism and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications [frontiersin.org]

- 3. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Prognostic Indications of Elevated MCT4 and CD147 across Cancer Types: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Evaluation of Monocarboxylate Transporter 4 (MCT4) Expression and Its Prognostic Significance in Circulating Tumor Cells From Patients With Early Stage Non-Small-Cell Lung Cancer [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology-MedSci.cn [medsci.cn]

MSC-4381: A Technical Guide for Researchers

An In-depth Examination of the Potent and Selective MCT4 Inhibitor

This technical guide provides a comprehensive overview of MSC-4381 (also known as MCT4-IN-1), a highly potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4/SLC16A3). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental applications of this novel chemical probe. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Chemical Structure and Physicochemical Properties

This compound is a synthetic small molecule with the chemical name 5-((5-chloro-2-((5-ethoxyquinoline)-8-sulfonamido)phenyl)ethynyl)-4-methoxypicolinic acid.[1] Its structure is characterized by a substituted pyridine carboxylic acid core linked via an ethynyl bridge to a chlorinated phenyl ring, which in turn is attached to an ethoxyquinoline sulfonamide moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-((5-chloro-2-((5-ethoxyquinoline)-8-sulfonamido)phenyl)ethynyl)-4-methoxypicolinic acid | [1] |

| Synonyms | MCT4-IN-1, MSC4381 | [2][3] |

| CAS Number | 2445185-57-7 | [1][2][4] |

| Molecular Formula | C₂₆H₂₀ClN₃O₆S | [1][2][4] |

| Molecular Weight | 537.97 g/mol | [1][2] |

| Appearance | White to beige or yellow solid powder | [2] |

| Purity | ≥98% (HPLC) | |

| Solubility | DMSO: 50 mg/mL (92.94 mM); Methanol: Slightly soluble (0.1-1 mg/ml) | [2][4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |

| SMILES | CCOc1ccc(c2ncccc12)S(=O)(=O)Nc1ccc(Cl)cc1C#Cc1cnc(cc1OC)C(O)=O | [2] |

| InChI Key | FNBUZGRPJLEIMO-UHFFFAOYSA-N | [1][4] |

Mechanism of Action and Biological Activity

This compound is an orally active and selective inhibitor of the monocarboxylate transporter 4 (MCT4).[3][5] MCT4 is a crucial transporter responsible for the efflux of lactate from highly glycolytic cells, a hallmark of many cancer types.[6] By inhibiting MCT4, this compound blocks lactate export, leading to intracellular lactate accumulation and a reduction in cellular viability in cells with high MCT4 expression.[3][7] The inhibitor targets the cytosolic domain of MCT4.[3][7]

Signaling Pathway of MCT4 Inhibition

The following diagram illustrates the proposed mechanism of action for this compound. In highly glycolytic cancer cells, glucose is converted to lactate, which is then exported by MCT4 to maintain intracellular pH and support continued glycolysis. This compound blocks this transport, leading to intracellular lactate accumulation, which can disrupt cellular metabolism and potentially lead to apoptosis.

Table 2: Biological Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| MCT4 IC₅₀ | 77 nM | Not specified | [3][5][7] |

| MCT4 Kᵢ | 11 nM | Fluorescence Cross-Correlation Spectroscopy | [3][4] |

| Lactate Efflux IC₅₀ | 1 nM | MDA-MB-231 (MCT4 high) | [3] |

| Lactate Efflux IC₅₀ | >4 µM | SNU-398 (MCT1 high) | [4] |

| Lactate Efflux IC₅₀ | 638 nM | RT-4 (MCT2/3 high) | [4] |

Pharmacokinetic Properties

Preclinical studies in mice have provided initial pharmacokinetic data for this compound.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Dosing | Reference |

| **Half-life (T₁/₂) ** | 1 hour | 0.2 mg/kg, IV | [3] |

| Clearance (CL) | 0.33 L/h·kg | 0.2 mg/kg, IV | [3] |

| Maximum Concentration (Cₘₐₓ) | 489 ng/mL | 0.2 mg/kg, IV | [3] |

| Volume of Distribution (Vₛₛ) | 0.4 L/kg | 0.2 mg/kg, IV | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide methodologies for key assays used to characterize this compound.

Cellular Lactate Efflux Assay

This assay measures the ability of a compound to inhibit the transport of lactate out of cells. A common method involves loading cells with a pH-sensitive fluorescent dye, such as BCECF-AM, and monitoring changes in intracellular pH upon lactate efflux.

Workflow for Lactate Efflux Assay

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Monocarboxylate Transporter 4 (MCT4) in Cancer Metabolism

Abstract

Monocarboxylate Transporter 4 (MCT4), encoded by the SLC16A3 gene, is a crucial player in cancer cell metabolism, facilitating the efflux of lactate, a byproduct of aerobic glycolysis (the Warburg effect). This transporter is pivotal for maintaining intracellular pH, sustaining high glycolytic rates, and shaping the tumor microenvironment. Its overexpression in various cancers is linked to tumor progression, metastasis, and poor prognosis, making it a compelling target for novel anti-cancer therapies. This guide provides a comprehensive overview of MCT4's function, regulation, and therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Introduction: The Role of MCT4 in Cancer Metabolism

Cancer cells exhibit a profound metabolic reprogramming, characterized by a preference for glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic shift results in the production of large amounts of lactate. To avoid intracellular acidification and subsequent apoptosis, cancer cells upregulate lactate transporters. MCT4 is a key transporter responsible for the efflux of lactate from glycolytic cancer cells.

MCT4 is a member of the Solute Carrier 16A (SLC16A) family of proton-coupled monocarboxylate transporters. It has a lower affinity for lactate (Km ≈ 22-34 mM) compared to MCT1, making it well-suited for exporting the high concentrations of lactate produced by highly glycolytic tumor cells. The expression of MCT4 is often induced by hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in the cellular response to low oxygen levels, a common feature of the tumor microenvironment.

Regulation of MCT4 Expression

The expression of MCT4 is tightly regulated by several factors, primarily at the transcriptional level.

-

Hypoxia: Hypoxia is a potent inducer of MCT4 expression. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia-response elements (HREs) in the promoter region of the SLC16A3 gene, driving MCT4 transcription.

-

Oncogenes and Tumor Suppressors: The tumor suppressor p53 has been shown to downregulate MCT4 expression. Conversely, oncogenes such as c-Myc can indirectly promote MCT4 expression by stimulating glycolysis and lactate production.

-

Tumor Microenvironment: Factors within the tumor microenvironment, such as low pH and the presence of certain growth factors, can also influence MCT4 expression.

MCT4's Role in the Tumor Microenvironment and Metastasis

By exporting lactate, MCT4 plays a critical role in shaping the tumor microenvironment (TME). The accumulation of lactate in the extracellular space leads to acidosis, which has several pro-tumorigenic effects:

-

Immune Evasion: The acidic TME can suppress the activity of immune cells, including T cells and natural killer (NK) cells, thereby promoting immune evasion.

-

Angiogenesis: Lactate can stimulate angiogenesis by promoting the secretion of vascular endothelial growth factor (VEGF).

-

Extracellular Matrix Remodeling: The acidic environment promotes the activity of matrix metalloproteinases (MMPs), which degrade the extracellular matrix, facilitating invasion and metastasis.

-

Metabolic Symbiosis: MCT4-expressing glycolytic cancer cells can "feed" adjacent, more oxidative cancer cells or stromal cells by providing them with lactate as a fuel source. These recipient cells often express MCT1, which facilitates lactate uptake. This metabolic coupling supports overall tumor growth.

MCT4 as a Therapeutic Target

Given its central role in cancer metabolism and progression, MCT4 has emerged as a promising therapeutic target. Inhibition of MCT4 can lead to:

-

Intracellular Acidification: Blocking lactate efflux causes a buildup of lactic acid inside cancer cells, leading to a drop in intracellular pH and inducing apoptosis.

-

Inhibition of Glycolysis: The accumulation of intracellular lactate can feedback-inhibit key glycolytic enzymes, such as phosphofructokinase-1 (PFK1), thereby halting the glycolytic flux.

-

Reversal of TME-mediated Effects: By reducing lactate secretion, MCT4 inhibitors can help to normalize the pH of the TME, potentially restoring anti-tumor immune responses and inhibiting angiogenesis and metastasis.

Several small molecule inhibitors of MCT4 are currently under investigation, though many also exhibit activity against MCT1, which can lead to off-target effects. The development of MCT4-specific inhibitors is an active area of research.

Quantitative Data Summary

The following tables summarize key quantitative data related to MCT4 in cancer.

Table 1: MCT4 Expression in Various Cancers

| Cancer Type | MCT4 Expression Level (Compared to Normal Tissue) | Associated Prognosis | Reference |

| Breast Cancer | High | Poor | |

| Glioblastoma | High | Poor | |

| Colorectal Cancer | High | Poor | |

| Lung Cancer | High | Poor | |

| Prostate Cancer | High | Poor |

Table 2: Kinetic Properties of MCT4

| Substrate | Michaelis Constant (Km) |

| L-Lactate | 22 - 34 mM |

| Pyruvate | 1 - 5 mM |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to study MCT4.

Immunohistochemistry (IHC) for MCT4 Expression

Objective: To visualize the expression and localization of MCT4 protein in tissue samples.

Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) for 20 minutes.

-

Blocking: Sections are blocked with a protein block solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against MCT4 (e.g., rabbit anti-MCT4) overnight at 4°C. The antibody should be diluted in a suitable antibody diluent.

-

Secondary Antibody Incubation: After washing with PBS, sections are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

-

Detection: The signal is developed using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate at the site of the antigen.

-

Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Sections are dehydrated through a series of ethanol and xylene washes and mounted with a permanent mounting medium.

-

Imaging: Slides are imaged using a bright-field microscope.

Lactate Efflux Assay

Objective: To measure the rate of lactate export from cancer cells.

Protocol:

-

Cell Culture: Cancer cells are cultured to a high confluency in a standard culture medium.

-

Glycolytic Stimulation: To stimulate lactate production, cells are incubated in a glucose-rich, serum-free medium for 2-4 hours.

-

Lactate Measurement:

-

Baseline: A sample of the extracellular medium is collected to measure the baseline lactate concentration.

-

Time Course: Samples of the extracellular medium are collected at various time points (e.g., 0, 15, 30, 60 minutes).

-

Lactate Quantification: The lactate concentration in the collected samples is measured using a colorimetric or fluorometric lactate assay kit, which is based on an enzyme-coupled reaction that produces a detectable signal proportional to the lactate concentration.

-

-

Data Analysis: The rate of lactate efflux is calculated by determining the change in extracellular lactate concentration over time, normalized to the cell number or total protein content. To assess the specific contribution of MCT4, the assay can be repeated in the presence of an MCT4 inhibitor or in cells where MCT4 has been knocked down.

Signaling Pathways and Experimental Workflows

Signaling Pathway of MCT4 Regulation and Function

Caption: Regulation and function of MCT4 in the tumor microenvironment.

Experimental Workflow for Studying MCT4

Caption: A typical experimental workflow for investigating the role of MCT4.

Conclusion

MCT4 is a critical component of the metabolic machinery of many aggressive cancers. Its role in facilitating lactate efflux is essential for maintaining the high glycolytic rates that fuel rapid tumor growth and for creating an acidic tumor microenvironment that promotes invasion, angiogenesis, and immune evasion. The development of specific and potent MCT4 inhibitors represents a promising strategy to disrupt cancer cell metabolism and overcome therapeutic resistance. Further research into the complex regulation of MCT4 and its interplay with other metabolic pathways will undoubtedly uncover new avenues for cancer therapy.

The Role of MSC-4381 in Lactate Transport Inhibition: A Technical Overview

For Immediate Release

This whitepaper provides a comprehensive technical guide on MSC-4381, a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4). Designed for researchers, scientists, and professionals in drug development, this document details the mechanism of action, experimental data, and methodologies associated with this compound's role in modulating lactate transport, a critical process in cancer metabolism.

Introduction to this compound and MCT4 Inhibition

This compound is an orally active small molecule that selectively targets and inhibits the monocarboxylate transporter 4 (MCT4), a key player in the efflux of lactate from highly glycolytic cells.[1][2][3][4] This transporter is frequently overexpressed in various cancer types, where it facilitates the maintenance of a high glycolytic rate, often referred to as the "Warburg effect," by preventing intracellular acidification due to lactate accumulation.[5] By inhibiting MCT4, this compound disrupts this crucial metabolic process, leading to an accumulation of intracellular lactate and a subsequent reduction in cellular viability in cancer cells that are highly dependent on this transporter.[1][2][4][6]

Mechanism of Action

This compound functions by targeting the cytosolic domain of MCT4, thereby blocking the transport of lactate out of the cell.[2][4][5] This inhibition leads to an increase in intracellular lactate concentration and a decrease in the extracellular acidification of the tumor microenvironment. The disruption of lactate homeostasis can have several downstream effects, including the inhibition of glycolysis and, in combination with other therapies, enhanced anti-tumor immune responses.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, including its inhibitory potency and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line | Comments |

| IC50 | 77 nM | - | General inhibitory concentration.[1][2][3][4][5][7] |

| Ki | 11 nM | - | Binding affinity for MCT4.[1][2][3][4][5][7] |

| Lactate Efflux IC50 | 1 nM | MDA-MB-231 | Potent inhibition of lactate export in a high MCT4-expressing cell line.[2] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Route |

| T1/2 | 1 hour | Intravenous (IV)[2] |

| Clearance (CL) | 0.33 L/h·kg | Intravenous (IV)[2] |

| Cmax | 489 ng/mL | Intravenous (IV)[2] |

| Vss | 0.4 L/kg | Intravenous (IV)[2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Lactate Efflux Assay

This protocol is designed to measure the inhibition of lactate transport out of cells.

Protocol:

-

Cell Culture: MDA-MB-231 cells, which have high MCT4 expression, are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound.

-

Lactate Measurement: Following a defined incubation period, the supernatant is collected to measure the concentration of extracellular lactate using a commercially available lactate assay kit.

-

Data Analysis: The lactate concentrations are normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis.

In Vivo Anti-Tumor Efficacy Study

This protocol outlines an in vivo study to assess the anti-tumor activity of this compound in combination with an immune checkpoint inhibitor.

Protocol:

-

Tumor Model: A colorectal cancer tumor model is established by subcutaneously injecting MC38 cells into C57BL/6 mice.[8]

-

Treatment Groups: Once tumors are established, mice are randomized into different treatment groups, including vehicle control, this compound alone, anti-PD-L1 antibody alone, and the combination of this compound and anti-PD-L1.[8]

-

Dosing Regimen: this compound is administered orally at 30 mg/kg daily.[2][8] The anti-PD-L1 antibody is given intraperitoneally at 10 mg/kg every third day.[8]

-

Efficacy Assessment: Tumor growth is monitored regularly. At the end of the study, tumors are excised for further analysis, including measurement of intratumoral lactate levels and characterization of the immune cell infiltrate.[8] It is important to note that this compound as a monotherapy did not show significant antitumor activity; its efficacy was observed when combined with an MCT1/2 inhibitor or an immune checkpoint inhibitor.[2][8]

Conclusion

This compound is a valuable research tool for investigating the role of MCT4 in cancer metabolism and the tumor microenvironment. Its high potency and selectivity make it a suitable probe for preclinical studies. The experimental data and protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of MCT4 inhibition. Further research, particularly focusing on combination therapies, is warranted to fully elucidate the clinical applicability of this approach.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | MCT4 inhibitor | Probechem Biochemicals [probechem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Lactate Shuttle in Tumors

This guide provides a comprehensive overview of the lactate shuttle's role in tumor biology, detailing its core mechanisms, associated signaling pathways, and the experimental methodologies used for its investigation.

The Core Concept of the Tumor Lactate Shuttle

Tumor cells exhibit a distinct metabolic phenotype known as the "Warburg effect," characterized by a high rate of glycolysis and lactate production, even in the presence of oxygen (aerobic glycolysis).[1][2] Far from being a mere metabolic waste product, lactate is a critical player in the tumor microenvironment (TME), acting as a metabolic fuel and a signaling molecule.[2][3] The "lactate shuttle" describes the transport of lactate between different cell populations within the tumor.[4][5]

This shuttle establishes a form of metabolic symbiosis. Glycolytic cells, often located in hypoxic regions of the tumor, produce and export large amounts of lactate. This lactate is then taken up and utilized by oxidative tumor cells, typically found in more oxygenated areas, as a primary fuel source for the tricarboxylic acid (TCA) cycle.[4][5] This intercellular exchange is primarily mediated by a family of proton-linked monocarboxylate transporters (MCTs).[1][6]

Key Players in the Lactate Shuttle:

-

MCT1 (SLC16A1): A high-affinity transporter primarily responsible for lactate uptake into oxidative tumor cells and stromal cells.[5][7] It can also facilitate lactate efflux.[7]

-

MCT4 (SLC16A3): A low-affinity transporter, which is well-suited for exporting the large amounts of lactate produced by highly glycolytic tumor cells.[5][7]

-

Cancer-Associated Fibroblasts (CAFs): These stromal cells can also participate in the lactate shuttle, sometimes undergoing aerobic glycolysis to "feed" adjacent cancer cells with lactate, a phenomenon known as the "Reverse Warburg Effect".[8]

Quantitative Data on Lactate and MCTs in Tumors

The metabolic shift in tumors leads to a significant accumulation of lactate in the TME and altered expression of its transporters.

Table 1: Lactate Concentrations in the Tumor Microenvironment (TME)

| Cancer Type | Lactate Concentration in TME (mM) | Lactate Concentration in Normal Tissue/Blood (mM) | Reference |

| Various Cancers (general) | Up to 10–30 mM | 1.5–3 mM | [6] |

| Cervical Carcinoma | Can reach up to 40 mM locally | ~1.5–3 mM | [3] |

| Head and Neck Cancer | ~2-fold increase compared to normal mucosa | ~1.5–3 mM | [9] |

| Astrocytoma | ~1.6-fold increase compared to adjacent brain | ~1.5–3 mM | [9] |

| Human HNSCC xenografts | 7.3–25.9 µmol/g | Not specified | [10] |

| Mouse Solid Tumors | Higher than normal interstitial fluid | Lower than tumor interstitial fluid | [11] |

Table 2: Expression of MCT1 and MCT4 in Human Cancers

| Cancer Type | MCT1 Expression Status | MCT4 Expression Status | Reference |

| Breast Cancer | Increased expression compared to normal tissue.[12][13] | Increased expression compared to normal tissue; overexpressed in basal-like subtype.[12][13][14] | [12][13][14] |

| Colon Cancer | High plasma membrane staining frequency.[12][13] | Overexpressed. | [15] |

| Lung Cancer (NSCLC) | 15% of cases showed high expression.[16][17] | 45% of cases showed high expression; associated with poor prognosis.[16][17] | [16][17] |

| Ovarian Cancer | High expression.[13] | High expression. | [13] |

| Glioblastoma | Overexpressed compared to normal brain.[15] | Overexpressed compared to normal brain.[15] | [15] |

| T-cell Lymphoma | Significantly increased expression.[18] | Significantly increased expression.[18] | [18] |

| Prostate Cancer | Present in epithelial cells.[19] | Strong expression in stromal cells.[19] | [19] |

Signaling Pathways Driven by the Lactate Shuttle

Lactate is a potent signaling molecule that can modulate gene expression and promote key aspects of tumor progression, including angiogenesis, immune evasion, and metastasis.

Lactate-Induced HIF-1α Stabilization

In normoxic conditions, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is hydroxylated by Prolyl Hydroxylase Domain (PHD) enzymes, leading to its degradation.[20] Lactate can stabilize HIF-1α even in the presence of oxygen.[2] This occurs because the conversion of lactate to pyruvate inhibits PHD activity.[1][2] PHD enzymes require α-ketoglutarate as a cofactor, and pyruvate can act as a competitive inhibitor.[1] Additionally, the oxidation of Fe(II) to Fe(III) within the PHD active site, a process that can be promoted by reactive oxygen species (ROS), also inactivates the enzyme.[1] The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in glycolysis and angiogenesis.[21]

Caption: Lactate-Induced HIF-1α Signaling Pathway.

Lactate-Induced NF-κB Signaling in Endothelial Cells

In endothelial cells, lactate can promote angiogenesis by activating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] Lactate uptake via MCT1 and its subsequent metabolism increases the production of reactive oxygen species (ROS).[2] ROS can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκBα).[17][18] This phosphorylation targets IκBα for degradation, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-angiogenic factors like IL-8.[2]

Caption: Lactate-Induced NF-κB Signaling in Endothelial Cells.

Lactate-Induced STAT3 Signaling in Macrophages

Lactate in the TME can drive the polarization of tumor-associated macrophages (TAMs) towards an M2-like phenotype, which is generally immunosuppressive and pro-tumoral.[5][7] This process can be mediated by the activation of the ERK/STAT3 signaling pathway.[5][16] Lactate can induce the phosphorylation of both ERK and STAT3.[16] Phosphorylated STAT3 (p-STAT3) then dimerizes and translocates to the nucleus to regulate the expression of genes associated with the M2 phenotype, such as Arginase-1 (Arg1) and VEGF, promoting tumor growth and angiogenesis.[5][22]

Caption: Lactate-Induced STAT3 Signaling in Macrophages.

Detailed Experimental Protocols

Investigating the lactate shuttle requires specific methodologies to measure lactate flux, protein expression, and the effects of genetic knockdown.

Protocol for Measuring Lactate in Tumor Spheroids

This protocol describes an enzymatic assay to measure lactate concentrations in the supernatant of 3D tumor spheroid cultures.

Materials:

-

Tumor cell line of interest

-

Ultra-low attachment 96-well plates

-

Cell culture medium

-

L-Lactate Assay Kit (containing lactate enzyme mixture, dye, and cofactor)[23]

-

Microplate reader

-

Phosphate-buffered saline (PBS)

-

0.1% Triton X-100 lysis solution

Procedure:

-

Spheroid Formation:

-

Sample Collection (Supernatant):

-

Carefully collect a defined volume (e.g., 50 µL) of the culture medium from each well.

-

If the medium contains serum, collect a sample of fresh medium to serve as a background control.[23]

-

-

Sample Preparation:

-

If necessary, dilute the collected supernatant with ultrapure water to ensure the lactate concentration is within the assay's linear range (typically 0.02 mM to 1.0 mM).[23]

-

-

Enzymatic Assay:

-

Prepare a lactate standard curve according to the kit manufacturer's instructions, typically ranging from 0 to 1.0 mM.[23]

-

Prepare the working solution by mixing the dye, enzyme, cofactor, and assay buffer as per the kit's protocol.[23]

-

Add 20 µL of each standard and sample to separate wells of a new 96-well plate.[23]

-

Add 80 µL of the working solution to each well.[23]

-

Incubate the plate at 37°C for 30 minutes, protected from light.[23]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.[23]

-

Subtract the absorbance of the background control (if applicable) from the sample readings.

-

Calculate the lactate concentration in the samples by interpolating from the standard curve.

-

Normalize the lactate concentration to the number of cells or spheroid size if desired.

-

Immunohistochemistry (IHC) Protocol for MCT1/MCT4

This protocol outlines the steps for detecting MCT1 or MCT4 protein expression in formalin-fixed, paraffin-embedded (FFPE) human tumor tissue sections.

Materials:

-

FFPE tumor tissue slides (5 µm sections)

-

Xylene (or a safer alternative like Histoclear)

-

Graded ethanol series (100%, 90%, 70%)

-

Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0)

-

3% Hydrogen peroxide (H₂O₂)

-

Blocking serum (e.g., 10% normal goat serum)

-

Primary antibody (e.g., rabbit anti-human MCT1 or MCT4)

-

Biotinylated secondary antibody (e.g., goat anti-rabbit)

-

Avidin-Biotin Complex (ABC) reagent

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Staining:

-

Block endogenous peroxidase activity with 3% H₂O₂ for 20 minutes.[28]

-

Wash slides 3 times with PBS.

-

Apply blocking serum for 1 hour at room temperature to reduce non-specific binding.[25][26]

-

Incubate with the primary antibody (diluted in antibody diluent as recommended by the manufacturer) overnight at 4°C in a humidified chamber.[25]

-

Wash slides 3 times with PBS.

-

Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.[26]

-

Wash slides 3 times with PBS.

-

Incubate with ABC reagent for 30 minutes.[26]

-

Wash slides 3 times with PBS.

-

-

Visualization and Mounting:

-

Apply DAB substrate solution and monitor for color development (typically 1-10 minutes).[25]

-

Immerse slides in distilled water to stop the reaction.

-

Counterstain with hematoxylin for 1 minute to visualize nuclei.[28]

-

"Blue" the slides in running tap water.

-

Dehydrate through graded alcohols to xylene.

-

Mount coverslips using a permanent mounting medium.[28]

-

siRNA Knockdown Protocol for MCT4

This protocol provides a general guideline for transiently knocking down MCT4 expression in a breast cancer cell line (e.g., 4T1 or MCF-7) using lipofection.

Materials:

-

Breast cancer cell line

-

Complete cell culture medium

-

MCT4-targeting siRNA and a non-targeting control siRNA

-

Lipofection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Reduced-serum medium (e.g., Opti-MEM™)

-

6-well or 24-well tissue culture plates

-

Reagents for downstream analysis (e.g., qPCR or Western blot)

Procedure:

-

Cell Seeding:

-

Preparation of siRNA-Lipid Complexes (per well of a 24-well plate):

-

Solution A: Dilute the desired amount of siRNA (e.g., to a final concentration of 25 nM) in 50 µL of reduced-serum medium.[14]

-

Solution B: Dilute the lipofection reagent (e.g., 0.9 µL of RNAiMAX) in 50 µL of reduced-serum medium.[14]

-

Combine Solution A and Solution B, mix gently, and incubate for 5-10 minutes at room temperature to allow complexes to form.[14]

-

-

Transfection:

-

Aspirate the old medium from the cells and replace it with fresh, antibiotic-free complete medium.

-

Add the 100 µL of siRNA-lipid complex dropwise to each well.[29]

-

Gently swirl the plate to ensure even distribution.

-

-

Incubation and Analysis:

-

Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

-

After incubation, assess knockdown efficiency. This is typically done at the mRNA level (via qPCR) at 24-48 hours and at the protein level (via Western blot) at 48-72 hours.[28] Successful knockdown has been shown to be ~90% at the mRNA level.[15]

-

Therapeutic Implications and Drug Development

The central role of the lactate shuttle in tumor metabolism and signaling makes it an attractive target for cancer therapy.[1][30] By disrupting this metabolic symbiosis, it is possible to simultaneously starve oxidative cancer cells and induce cytotoxic intracellular acidification in glycolytic cells.[1]

Key Therapeutic Strategies:

-

MCT1 Inhibition: Blocking MCT1 can prevent oxidative tumor cells from taking up lactate, thereby depriving them of a key fuel source. Several MCT1 inhibitors are in various stages of clinical development.

-

MCT4 Inhibition: Targeting MCT4 aims to block lactate export from glycolytic cells, leading to intracellular lactate accumulation, a drop in pH, and eventual cell death.[1]

-

Dual MCT1/MCT4 Inhibition: A combination approach could provide a more comprehensive blockade of the lactate shuttle.

The development of drugs targeting these transporters holds significant promise for new anticancer treatment options.[1]

References

- 1. Lactate preconditioning promotes a HIF-1α-mediated metabolic shift from OXPHOS to glycolysis in normal human diploid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tumor-derived lactate induces M2 macrophage polarization via the activation of the ERK/STAT3 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of viability in organotypic multicellular spheroids of human malignant glioma using lactate dehydrogenase activity: a rapid and reliable automated assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

- 8. researchgate.net [researchgate.net]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Expression of Monocarboxylate Transporters 1, 2, and 4 in Human Tumours and Their Association with CD147 and CD44 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Tumor Metabolic Microenvironment: Lessons from Lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. genscript.com [genscript.com]

- 15. researchgate.net [researchgate.net]

- 16. High expression of monocarboxylate transporter 4 (MCT 4), but not MCT 1, predicts poor prognosis in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation mechanisms of endothelial NF-kappaB, IKK, and MAP kinase by tert-butyl hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. labtest.com.br [labtest.com.br]

- 20. Oxidative Dimerization of PHD2 is Responsible for its Inactivation and Contributes to Metabolic Reprogramming via HIF-1α Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Lactate-mediated metabolic reprogramming of tumor-associated macrophages: implications for tumor progression and therapeutic potential [frontiersin.org]

- 23. tcichemicals.com [tcichemicals.com]

- 24. researchgate.net [researchgate.net]

- 25. youtube.com [youtube.com]

- 26. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - IN [thermofisher.com]

- 27. protocols.io [protocols.io]

- 28. assets.fishersci.com [assets.fishersci.com]

- 29. m.youtube.com [m.youtube.com]

- 30. Lactate: a rising star in tumors and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of MSC-4381 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data on MSC-4381, a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4). The focus is on its mechanism of action and its effects on the tumor microenvironment (TME), particularly in the context of immuno-oncology.

Core Mechanism of Action

This compound is an orally active, selective inhibitor of MCT4 with an IC50 of 77 nM and a Ki of 11 nM.[1] MCT4 is a key transporter responsible for the efflux of lactic acid from highly glycolytic cells, such as cancer cells. By inhibiting MCT4, this compound leads to the intracellular accumulation of lactate and a reduction in the acidification of the tumor microenvironment. This modulation of the TME has profound implications for anti-tumor immunity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | IC50 | Reference |

| MDA-MB-231 | Lactate Efflux Inhibition | 1 nM | MedChemExpress |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value | Unit | Administration | Reference |

| T1/2 | 1 | hour | 0.2 mg/kg, IV | MedChemExpress |

| Cmax | 489 | ng/mL | 0.2 mg/kg, IV | MedChemExpress |

| CL | 0.33 | L/h*kg | 0.2 mg/kg, IV | MedChemExpress |

| Vss | 0.4 | L/kg | 0.2 mg/kg, IV | MedChemExpress |

Table 3: In Vivo Anti-Tumor Efficacy of this compound in Combination with Anti-PD-L1 in MC38 Tumor Model

| Treatment Group | Median Survival (days) | p-value vs. Isotype | Reference |

| Isotype | 23 | - | Babl N, et al. 2023 |

| anti-PD-L1 | 28 | < 0.05 | Babl N, et al. 2023 |

| This compound + anti-PD-L1 | 40 | < 0.001 | Babl N, et al. 2023 |

Table 4: Effect of this compound on the Tumor Microenvironment in MC38 Tumors

| Parameter | Treatment Group | Change vs. Control | p-value | Reference |

| Intratumoral pH | This compound + anti-PD-L1 | Increased | < 0.05 | Babl N, et al. 2023 |

| CD8+ T cell infiltration | This compound + anti-PD-L1 | Increased | < 0.01 | Babl N, et al. 2023 |

| Granzyme B+ CD8+ T cells | This compound + anti-PD-L1 | Increased | < 0.01 | Babl N, et al. 2023 |

| Myeloid-Derived Suppressor Cells (MDSCs) | This compound + anti-PD-L1 | Decreased | < 0.05 | Babl N, et al. 2023 |

Experimental Protocols

In Vivo Murine Tumor Model (MC38)

-

Cell Line: The murine colorectal adenocarcinoma cell line MC38 was used.[2]

-

Animal Model: C57BL/6 mice were used for the syngeneic tumor model.[2]

-

Tumor Implantation: 1 x 10^6 MC38 cells were injected subcutaneously into the flank of the mice.[3][4]

-

Treatment:

-

Monitoring: Tumor growth was monitored regularly using calipers. Survival was monitored daily.

-

Tumor Analysis: At the end of the study, tumors were harvested for analysis of intratumoral pH, immune cell infiltration by flow cytometry, and other relevant biomarkers.

3D Colorectal Cancer (CRC) Spheroid Co-culture with Leukocytes

-

Spheroid Formation: Human CRC cell lines (e.g., HCT116) were seeded in ultra-low attachment 96-well plates to form spheroids over several days.[5][6][7]

-

Leukocyte Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors.[5][8]

-

Co-culture: Mature spheroids were co-cultured with isolated leukocytes.

-

Treatment: this compound and/or anti-PD-L1 antibodies were added to the co-culture medium.

-

Analysis:

-

Spheroid viability and growth were monitored.

-

Immune cell infiltration into the spheroids was assessed by flow cytometry of dissociated spheroids.

-

T-cell activation and function were determined by measuring cytokine production (e.g., IFN-γ) and degranulation markers (e.g., CD107a).

-

Lactate concentration in the culture supernatant was measured.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in the Tumor Microenvironment

Caption: this compound inhibits MCT4, leading to reduced lactate efflux and TME acidosis, thereby alleviating T-cell dysfunction.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for the in vivo study of this compound in combination with anti-PD-L1 in the MC38 tumor model.

Logical Relationship of this compound's Effect on the TME

Caption: Logical flow of how this compound modulates the tumor microenvironment to enhance anti-tumor immunity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Frontiers | Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies [frontiersin.org]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. MCT4 blockade increases the efficacy of immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cocultures of human colorectal tumor spheroids with immune cells reveal the therapeutic potential of MICA/B and NKG2A targeting for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Three-dimensional heterotypic colorectal cancer spheroid models for evaluation of drug response [frontiersin.org]

- 7. Three-dimensional heterotypic colorectal cancer spheroid models for evaluation of drug response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Investigating Metabolic Reprogramming with MSC-4381: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction